molecular formula C14H13N3OS B1597630 N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide CAS No. 96938-51-1

N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide

Cat. No.: B1597630
CAS No.: 96938-51-1
M. Wt: 271.34 g/mol
InChI Key: VWKPOGQHIDVZER-UHFFFAOYSA-N
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Description

N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide ( 96938-51-1) is a benzoylthiourea derivative of significant interest in multiple research fields due to its versatile properties and biological activity. This compound is offered for research purposes and is strictly for laboratory use. In pharmaceutical and bioinorganic chemistry research, this compound serves as a key precursor for synthesizing lanthanide complexes. These complexes have demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Furthermore, studies on closely related N-acyl thiourea derivatives have highlighted their potential in inhibiting biofilm formation and exhibiting antioxidant capacity . Beyond life sciences, this chemical has been investigated in energy and environmental research. A novel chloro-substituted derivative was evaluated as a gasoline fuel additive, where it significantly enhanced combustion efficiency and reduced carbon monoxide (CO) and hydrocarbon (HC) emissions in engine testing . The compound's mechanism of action in biological contexts is often attributed to its ability to act as a versatile ligand, forming stable complexes with various metal ions, which can be crucial for its bioactivity . Researchers value this compound for developing new antimicrobial agents , optimizing combustion processes , and exploring novel anti-inflammatory therapies . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling practices in accordance with their institution's guidelines and all applicable local and national regulations.

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-6-5-9-12(15-10)16-14(19)17-13(18)11-7-3-2-4-8-11/h2-9H,1H3,(H2,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKPOGQHIDVZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366903
Record name NSC249309
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96938-51-1
Record name NSC249309
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide has been investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for developing new therapeutic agents.

Case Study: Antiviral Activity
Research has shown that compounds similar to this compound exhibit binding capabilities to HIV-1 and hepatitis B capsid proteins, indicating potential antiviral properties . This interaction suggests that derivatives of this compound could be further developed as antiviral agents.

Biological Research

Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies, where it acts as a ligand that binds to the active sites of various enzymes. This binding can inhibit enzyme activity, which is crucial for understanding biochemical pathways and developing inhibitors for therapeutic purposes.

Antioxidant and Antibacterial Activities
Recent studies have demonstrated that derivatives of this compound show promising antioxidant activity. For instance, one derivative exhibited approximately 43% antioxidant capacity in vitro using the DPPH assay . Additionally, certain derivatives have shown anti-biofilm activity against E. coli, with minimum biofilm inhibitory concentration (MBIC) values indicating their potential as antimicrobial agents .

Materials Science

Development of Novel Materials
The compound's unique chemical structure allows exploration in materials science for creating novel materials with specific electronic or optical properties. Its potential applications include organic electronics and photonic devices.

Industrial Applications

Synthesis of Complex Organic Molecules
this compound serves as a precursor in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in industrial chemical processes.

Data Table: Summary of Applications

Application Area Details
Medicinal ChemistryPotential antiviral agent; pharmacophore for drug design
Biological ResearchEnzyme inhibition; antioxidant activity; antibacterial properties
Materials ScienceDevelopment of novel materials with electronic or optical properties
Industrial ApplicationsPrecursor for complex organic synthesis; versatile chemical reactivity

Mechanism of Action

The mechanism by which N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridyl Ring

6-Methylpyridin-2-yl vs. Unsubstituted Pyridin-2-yl
  • N-(Pyridin-2-ylcarbamothioyl)benzamide (1c in ):
    • Molecular Formula : C₂₁H₁₉N₃O₃S
    • Melting Point : 110–114°C vs. 95–98°C for the 6-methyl analog (1d) .
    • Activity : Lower antioxidant capacity (10–25% in DPPH assays) compared to the 6-methyl derivative (~43%) . The methyl group enhances steric and electronic effects, improving radical scavenging.
6-Methylpyridin-2-yl vs. Chloropyridinyl
  • N-((2-Chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide (76 in ):
    • Antituberculosis Activity : Inhibited M. tuberculosis H37RV with moderate efficacy, but less active than the 6-methylpyridin-2-yl analog (77) .
    • Structural Impact : Chlorine substituents reduce solubility and IHB stability, limiting conformational adaptability .

Variations in the Benzamide Core

Methoxy-Substituted Benzamides
  • 2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide (1d in ): Molecular Formula: C₂₂H₂₁N₃O₃S Melting Point: 95–98°C . Activity: Enhanced antioxidant capacity due to the electron-donating methoxy group, which stabilizes radical intermediates .
Fluoro-Substituted Benzamides
  • 3-Cyano-4-(3′-fluorophenyl)-N-(6-methylpyridin-2-yl)benzamide Hydrobromide (56 in ): Melting Point: 266–268°C . Activity: Fluorine atoms improve metabolic stability and binding affinity to neuronal nicotinic receptors (nAChRs), though with lower selectivity compared to non-fluorinated analogs .

Thiourea Derivatives with Heterocyclic Moieties

Benzothiazole vs. Pyridyl Thioureas
  • N-(Benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide (1b in ): Molecular Formula: C₂₃H₁₉N₃O₃S₂ Melting Point: 169–172°C . Activity: Benzothiazole derivatives show higher lipophilicity but reduced antioxidant activity compared to pyridyl analogs .
Thiophene-Carboxamide Thioureas
  • N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide (77 in ): Antituberculosis Activity: Moderate inhibition of M. tuberculosis strains, outperformed by chloro-substituted analogs (e.g., 79) . Structural Note: Thiophene rings alter electronic distribution, reducing IHBs and conformational stability .

Antioxidant Activity

Compound DPPH Scavenging (%) Reference
N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide 43%
N-(Pyridin-2-ylcarbamothioyl)benzamide 10–25%
Benzothiazole analog (1b) 10–25%

Receptor Binding and Selectivity

  • 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Lead compound in ):

    • Inhibits hα4β2 nAChRs with 5-fold selectivity over hα3β4 .
    • SAR Insight : The 6-methylpyridin-2-yl group enhances receptor interaction via IHBs, while allyloxy substituents modulate potency .
  • CDPPB Analogs ():

    • N-(6-Methylpyridin-2-yl)benzamides exhibit 5.8-fold higher mGlu5 binding affinity than CDPPB derivatives, highlighting the pyridyl group’s critical role .

Structural and Computational Insights

Intramolecular Hydrogen Bonding (IHB)

  • This compound : Adopts two conformers stabilized by NH⋯N (pyridyl) or NH⋯O (carbonyl) IHBs. Polar solvents favor the NH⋯N conformer, enabling dynamic target engagement .
  • Comparison with Rigid Analogs : Derivatives lacking competitive IHBs (e.g., chloropyridinyl) show static conformations, reducing adaptability .

Molecular Docking and SAR

  • Antituberculosis Agents : Pyridyl thioureas (e.g., 77) bind InhA via hydrophobic interactions, while chloro-substituted analogs (e.g., 79) form halogen bonds, enhancing activity .
  • nAChR Modulators : The 6-methyl group optimizes steric fit in receptor pockets, whereas bulkier substituents (e.g., naphthyl) reduce selectivity .

Biological Activity

N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its synthesis, biological mechanisms, and research findings related to its activity.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. The initial step includes the reaction of 6-methylpyridin-2-ylamine with thiophosgene to generate an isothiocyanate intermediate. This intermediate is then reacted with benzamide derivatives under controlled conditions to produce the final compound. Characterization techniques such as NMR, FTIR, and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated effective inhibition against Escherichia coli with a minimum biofilm inhibitory concentration (MBIC) of 625 µg/mL. Additionally, it showed significant antioxidant capacity in vitro, suggesting potential applications in combating oxidative stress-related conditions .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro assays revealed that this compound can inhibit the proliferation of cancer cell lines, including MCF-7 breast cancer cells, through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets may modulate key signaling pathways associated with cancer progression .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may interact with enzymes critical for cellular metabolism and proliferation, thereby inhibiting tumor growth.
  • Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress, which is linked to various diseases including cancer.
  • Biofilm Disruption : Its ability to disrupt biofilm formation in bacteria enhances its efficacy as an antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFindings
MDPI Study (2023) Demonstrated anti-biofilm activity against E. coli; showed antioxidant capacity (~43%) in DPPH assay .
Anticancer Research Inhibited MCF-7 cell proliferation; induced apoptosis through modulation of cell cycle regulators.
Mechanistic Studies Analyzed conformational preferences using NMR and DFT; indicated dynamic exchange under varying solvent conditions .

Preparation Methods

General Synthetic Strategy

The synthesis of N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide typically follows a two-step process:

  • Step 1: Formation of Isothiocyanate Intermediate
    An acid chloride derivative of benzamide is reacted with ammonium thiocyanate in an anhydrous solvent such as acetone. This reaction leads to the formation of an isothiocyanate intermediate through nucleophilic substitution.

  • Step 2: Nucleophilic Addition of 6-Methylpyridin-2-yl Amine
    The isothiocyanate intermediate then undergoes nucleophilic addition with 6-methylpyridin-2-yl amine to form the target thiourea compound, this compound.

This approach is consistent with reported synthetic routes for similar N-acyl thiourea derivatives bearing heterocyclic rings, as described in recent literature.

Detailed Synthetic Procedure

2.1 Reagents and Conditions

Reagent Role Typical Amounts/Conditions
Benzoyl chloride (acid chloride) Starting material for isothiocyanate formation Stoichiometric, usually 1 equivalent
Ammonium thiocyanate Source of thiocyanate ion Slight excess, ~1.1 equivalents
6-Methylpyridin-2-yl amine Nucleophile for thiourea formation Stoichiometric, 1 equivalent
Acetone (anhydrous) Solvent for isothiocyanate formation Room temperature, inert atmosphere preferred
Reaction temperature Typically 0–25°C for isothiocyanate formation; room temperature to reflux for thiourea formation Controlled to optimize yield
Phase-transfer catalyst (optional) To improve reaction yield and speed Tetra-n-butylammonium bromide (TBAB) used in some optimizations

2.2 Stepwise Synthesis

  • Isothiocyanate Formation:
    Benzoyl chloride is added dropwise to a stirred solution of ammonium thiocyanate in acetone at 0–5°C. The mixture is stirred for 1–2 hours, allowing the formation of benzoyl isothiocyanate intermediate.

  • Thiourea Formation:
    The isothiocyanate intermediate is then reacted with 6-methylpyridin-2-yl amine in acetone or another suitable solvent. The reaction mixture is stirred at room temperature or slightly elevated temperature (up to reflux) for several hours (typically 4–12 h) to afford the desired this compound.

  • Isolation and Purification:
    The product precipitates or is extracted, followed by recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate) to obtain pure compound. Yields typically range from 50% to 70% depending on reaction conditions and purification methods.

Optimization and Catalysis

The use of phase-transfer catalysts such as tetra-n-butylammonium bromide (TBAB) has been reported to enhance the reaction rate and yield in analogous syntheses of N-acyl thiourea derivatives. This catalyst facilitates the transfer of thiocyanate ions into the organic phase, improving the efficiency of isothiocyanate formation.

Characterization and Analytical Data

The synthesized compound is characterized by several spectroscopic techniques:

  • Infrared Spectroscopy (IR):
    Characteristic bands include N-H stretching (~3230 cm⁻¹), C=O stretching (~1680 cm⁻¹), C-N stretching (~1330 cm⁻¹), and C=S stretching (~1150 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):
    ¹H NMR spectra show signals corresponding to aromatic protons, methyl groups on the pyridine ring, and NH protons involved in hydrogen bonding. For example, the methyl group on the 6-methylpyridin-2-yl ring appears as a singlet around 2.5 ppm.

  • Mass Spectrometry and Elemental Analysis:
    Confirm molecular weight and purity consistent with the formula C14H13N3OS (molecular weight 271.34 g/mol).

Solubility and Stock Solution Preparation

The compound's solubility varies with solvent choice. Stock solutions are typically prepared in DMSO or other polar aprotic solvents. Heating to 37°C and ultrasonic bath treatment can improve solubility. Storage is recommended at -20°C for up to one month or -80°C for up to six months to maintain stability.

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 3.6854
5 mM 1 0.7371
10 mM 1 0.3685

Summary Table: Preparation Methods Overview

Step Description Key Parameters/Notes
Acid chloride preparation Benzoyl chloride or substituted benzoyl chloride Commercially available or synthesized
Isothiocyanate formation Reaction with ammonium thiocyanate in acetone 0–5°C, 1–2 h, inert atmosphere recommended
Thiourea formation Reaction of isothiocyanate with 6-methylpyridin-2-yl amine Room temperature to reflux, 4–12 h
Catalysis Optional use of TBAB phase-transfer catalyst Enhances yield and reaction rate
Purification Recrystallization or chromatographic methods Solvents: ethanol, ethyl acetate
Characterization IR, NMR, elemental analysis Confirms structure and purity
Stock solution preparation Dissolution in DMSO or other solvents Heating and ultrasound improve solubility
Storage -20°C up to 1 month; -80°C up to 6 months Avoid repeated freeze-thaw cycles

Research Findings and Notes

  • The synthetic route is well-established and relies on the nucleophilic addition of heterocyclic amines to isothiocyanates, a versatile method for preparing N-acyl thioureas.
  • Optimization studies indicate that phase-transfer catalysts can significantly improve yields and reduce reaction times.
  • The compound exhibits promising biological activities, including anti-biofilm and antioxidant effects, which justify the interest in efficient synthetic methods.
  • Analytical methods such as reversed-phase HPLC have been developed for quality control and quantification of this compound in research settings.

This comprehensive overview consolidates diverse research insights and practical procedures for the preparation of this compound, providing a professional and authoritative resource for researchers engaged in thiourea derivative synthesis.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide?

The compound is synthesized via a two-step process: (1) generation of benzoyl isothiocyanate by reacting benzoyl chloride with potassium thiocyanate in acetone, and (2) condensation with 6-methylpyridin-2-amine. Reaction conditions (e.g., temperature, solvent purity) must be optimized to avoid side products. Characterization involves IR spectroscopy to confirm thiourea C=S stretches (~1250 cm⁻¹) and NMR to verify aromatic proton integration patterns .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies thiourea (C=S, ~1250 cm⁻¹) and amide (C=O, ~1680 cm⁻¹) functional groups.
  • NMR : 1^1H and 13^13C spectra resolve aromatic protons (δ 7.2–8.5 ppm) and confirm regiochemistry.
  • RP-HPLC : Validates purity (>98%) using a C18 column, with mobile phase (acetonitrile:water, 70:30) and UV detection at 254 nm .

Q. How is the antioxidant capacity of this compound quantified in vitro?

The DPPH radical scavenging assay is standard:

  • Prepare a 0.1 mM DPPH solution in methanol.
  • Incubate with the compound (0.05–40 μg/mL) for 30 min in the dark.
  • Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
  • Calculate % inhibition relative to ascorbic acid controls. Reported values for this compound range from 10–43% .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound?

  • Single-crystal X-ray diffraction (using SHELXL or OLEX2) reveals hydrogen bonding (e.g., N–H···O and C–H···S) and π-stacking. For example, C16–H16B···O2 interactions stabilize the crystal lattice.
  • Hirshfeld surface analysis quantifies contact contributions (e.g., H-H: 65%, C-H/S: 15%) using CrystalExplorer. This identifies dominant van der Waals forces and guides polymorphism studies .

Q. What computational strategies predict the binding affinity of this compound with biological targets (e.g., SARS-CoV-2 main protease)?

  • Molecular docking (AutoDock Vina or Schrödinger Suite): Dock the compound into the 6LU7 protease active site. Key interactions include hydrogen bonds with Lys137 and hydrophobic contacts with Cys127.
  • DFT calculations (B3LYP/6-311G(d,p)): Compute electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare binding energies (−4.93 kcal/mol) with known inhibitors like Tenofovir .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antioxidant vs. elastase inhibition)?

  • Statistical validation : Use ANOVA with Duncan’s post-hoc test (p < 0.05) to compare replicates.
  • Method standardization : Ensure consistent assay conditions (e.g., DPPH concentration, incubation time).
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., 4-methoxyphenoxy groups enhance antioxidant activity by 30%) .

Q. What role does SHELX software play in refining crystal structures of thiourea derivatives?

  • SHELXL : Refines anisotropic displacement parameters and validates hydrogen bonding via *.res files.
  • SHELXD : Solves phase problems for twinned crystals using charge-flipping algorithms.
  • Best practices: Apply TWIN/BASF commands for high Rint values (>0.1) and cross-validate with PLATON .

Methodological Considerations

  • RP-HPLC Validation : For quantifying the compound, ensure linearity (R² > 0.99, 0.05–40 μg/mL), LOD (0.017 μg/mL), and LOQ (0.052 μg/mL). Intraday precision should be <2% RSD .
  • Crystallography : Optimize crystal growth via slow evaporation (acetonitrile/ethanol, 1:1) and monitor for twinning using ROTAX .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide
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N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.